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Abstract
Verazine is a steroidal alkaloid of the 22,26-epiminocholestane class, naturally occurring in

various species of the Veratrum genus.[1] This document provides an in-depth technical

overview of Verazine, encompassing its chemical structure, physicochemical properties, and

known biological activities, including its anti-inflammatory and antifungal properties.

Furthermore, this guide details its biosynthetic pathway, chemical synthesis, and relevant

experimental protocols. Verazine is a notable precursor in the biosynthesis of cyclopamine, a

potent inhibitor of the Hedgehog signaling pathway, highlighting its significance in

developmental biology and oncology research.[2][3]

Chemical Structure and Properties
Verazine is a complex steroidal alkaloid with the molecular formula C₂₇H₄₃NO.[4][5] Its

structure is characterized by a C-nor-D-homosteroid skeleton.[6]

Systematic IUPAC Name: (3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(1S)-1-[(3S)-3-

methyl-2,3,4,5-tetrahydropyridin-6-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-

cyclopenta[a]phenanthren-3-ol.[4][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b227647?utm_src=pdf-interest
https://www.benchchem.com/product/b227647?utm_src=pdf-body
https://phytobank.ca/metabolites/PHY0047784
https://www.benchchem.com/product/b227647?utm_src=pdf-body
https://www.benchchem.com/product/b227647?utm_src=pdf-body
https://www.researchgate.net/figure/Schematic-of-the-Hedgehog-signaling-pathway-In-the-absence-of-Hedgehog-Hh-liga-left_fig2_362867566
https://pmc.ncbi.nlm.nih.gov/articles/PMC12224848/
https://www.benchchem.com/product/b227647?utm_src=pdf-body
https://www.medchemexpress.com/verazine.html
https://pubchem.ncbi.nlm.nih.gov/compound/Verazine
https://en.wikipedia.org/wiki/Cyclopamine
https://www.medchemexpress.com/verazine.html
https://pubchem.ncbi.nlm.nih.gov/compound/Verazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b227647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SMILES String: C[C@H]1CCC(=NC1)--INVALID-LINK--

[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC--INVALID-LINK--

O)C)C[4]

InChI Key: VRBNGKPRTHBEIQ-LURFOZDGSA-N[4]

Physicochemical Data
The following table summarizes key physicochemical properties of Verazine.

Property Value Source

Molecular Formula C₂₇H₄₃NO [4][5]

Molecular Weight 397.647 g/mol [1]

Monoisotopic Mass 397.334465009 Da [1]

Water Solubility (predicted) 0.00035 g/L [1]

logP (predicted) 5.88 [1]

pKa (Strongest Basic,

predicted)
4.12 [1]

CAS Number 14320-81-1 [4]

Biological Activity and Mechanism of Action
Verazine exhibits a range of biological activities, with its anti-inflammatory and antifungal

properties being the most studied. It is also known to cause DNA damage in the cerebellum

and cerebral cortex of mice in a dose-dependent manner.[4]

Anti-inflammatory Activity
Verazine has demonstrated potent anti-inflammatory effects. In a study using

lipopolysaccharide (LPS)-induced RAW264.7 macrophages, Verazine inhibited the production

of nitric oxide (NO) with a half-maximal inhibitory concentration (IC₅₀) of 20.41 μM.[7][8] Further

investigations revealed that Verazine can suppress the secretion of pro-inflammatory cytokines

such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[7] It
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also downregulates the expression of inducible nitric oxide synthase (iNOS) and

cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[7] The underlying mechanism of

its anti-inflammatory action is believed to involve the inhibition of the NF-κB signaling pathway

and the activation of the Keap1/Nrf2/HO-1 axis.[7]

Antifungal Activity
Verazine is recognized as an antifungal agent, although specific quantitative data such as

Minimum Inhibitory Concentrations (MICs) against a broad panel of fungal species are not

extensively detailed in the provided search results.[4] Its utility in studying fungal infections has

been noted.[4]

Role in the Hedgehog Signaling Pathway
Verazine is a crucial intermediate in the biosynthesis of cyclopamine, a well-characterized

inhibitor of the Hedgehog (Hh) signaling pathway.[2][3] The Hh pathway is vital during

embryonic development and its aberrant activation is implicated in several cancers.[9][10]

Cyclopamine exerts its inhibitory effect by directly binding to the Smoothened (SMO) receptor,

a key component of the Hh pathway.[6] While Verazine is a direct precursor to this inhibitor,

current research does not indicate that Verazine itself is a potent inhibitor of the Hedgehog

pathway.

Biosynthesis and Chemical Synthesis
Biosynthetic Pathway of Verazine
The biosynthesis of Verazine in Veratrum species begins with cholesterol. A series of

enzymatic reactions, catalyzed by cytochrome P450 enzymes and a transaminase, convert

cholesterol into Verazine.

The key enzymatic steps are:

22-hydroxylation of cholesterol: Catalyzed by CYP90B27.

26-hydroxylation/oxidation of 22-hydroxycholesterol: Catalyzed by CYP94N1.

Transamination at C-26: The aldehyde group is converted to an amino group by a γ-

aminobutyrate transaminase (GABAT).
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Oxidation at C-22 and cyclization: The C-22 hydroxyl group is oxidized by CYP90G1, leading

to spontaneous cyclization to form Verazine.[11]

This pathway has been successfully reconstituted in heterologous systems like Nicotiana

benthamiana and Saccharomyces cerevisiae for the production of Verazine.[3][12]

Enzymatic Conversions

Cholesterol CYP90B27

22(R)-hydroxycholesterol CYP94N1

22(R)-hydroxycholesterol-26-al GABAT

22(R)-hydroxy-26-aminocholesterol CYP90G1

22-keto-26-aminocholesterol Spontaneous Verazine

Click to download full resolution via product page

Caption: Biosynthetic pathway of Verazine from cholesterol.

Stereoselective Chemical Synthesis
An efficient stereoselective synthesis of (-)-Verazine has been developed starting from the

abundant natural product, (-)-diosgenin.[13] The synthesis involves a key cascade ring-

switching process to open the E-ring of the furostan skeleton and construct a chiral six-
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membered lactone intermediate.[13][14] This is followed by a series of functional group

manipulations and a final cascade reduction/cyclization to yield Verazine.[14]

Key Synthetic Transformations

(-)-Diosgenin Ring_Switching

Chiral Lactone Intermediate Functionalization

Azidoketone Intermediate Cascade_Cyclization (-)-Verazine

Click to download full resolution via product page

Caption: Simplified workflow for the chemical synthesis of Verazine.

Experimental Protocols
Extraction of Verazine from Plant Material (General
Protocol)
This protocol is a general guide for the extraction of steroidal alkaloids from Veratrum species.

Plant Material Preparation: The roots and rhizomes of the selected Veratrum species are

collected, washed, dried, and ground into a coarse powder.

Maceration: The powdered plant material is soaked in a suitable solvent, such as 75%

ethanol, in a sealed container for a period of at least three days with occasional agitation.[15]

Filtration and Concentration: The mixture is filtered to separate the extract from the solid

plant material. The solvent is then removed from the filtrate under reduced pressure using a

rotary evaporator to yield a crude extract.
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Acid-Base Extraction: The crude extract is dissolved in an acidic aqueous solution (e.g., 5%

HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., ethyl

acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g.,

with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane) to

obtain the total alkaloids.

Chromatographic Separation: The total alkaloid fraction is subjected to column

chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., hexane-

ethyl acetate or dichloromethane-methanol) to isolate Verazine. Further purification can be

achieved using preparative thin-layer chromatography (TLC) or high-performance liquid

chromatography (HPLC).

Structure Elucidation: The structure of the isolated Verazine is confirmed using

spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance

(NMR), and Infrared (IR) spectroscopy.[15]

In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition
in Macrophages
This protocol is based on the methodology described for testing the anti-inflammatory effects of

Verazine on RAW264.7 macrophages.[7]

Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal

bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5%

CO₂.

Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to

adhere overnight.

Compound Treatment: The culture medium is replaced with fresh medium containing various

concentrations of Verazine (e.g., 2.5, 5, 10, 20, 30 μM). The cells are pre-treated for 2 hours.

Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the

control group) at a final concentration of 1 μg/mL to induce an inflammatory response. The

cells are incubated for a further 18-24 hours.

Nitric Oxide Measurement (Griess Assay):
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An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent

(a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in

phosphoric acid).

The mixture is incubated at room temperature for 10-15 minutes.

The absorbance is measured at approximately 540 nm using a microplate reader.

The concentration of nitrite (a stable product of NO) is determined from a standard curve

prepared with sodium nitrite.

Cell Viability Assay (MTS/MTT Assay): A cell viability assay is performed in parallel to ensure

that the observed inhibition of NO production is not due to cytotoxicity of Verazine.

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated

control group. The IC₅₀ value is determined by plotting the percentage of inhibition against

the concentration of Verazine.

Antifungal Susceptibility Testing (General Broth
Microdilution Protocol)
This is a generalized protocol for determining the minimum inhibitory concentration (MIC) of an

antifungal agent like Verazine.

Fungal Inoculum Preparation: A suspension of the test fungus is prepared from a fresh

culture and adjusted to a standardized concentration (e.g., 1 x 10⁴ to 5 x 10⁴ CFU/mL) in a

suitable broth medium (e.g., RPMI-1640).

Serial Dilution of Verazine: A two-fold serial dilution of Verazine is prepared in a 96-well

microtiter plate using the broth medium.

Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus

without Verazine) and a negative control (broth only) are included.

Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for a

specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.
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MIC Determination: The MIC is determined as the lowest concentration of Verazine that

causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared

to the positive control. This can be assessed visually or by measuring the optical density at a

specific wavelength.

Signaling Pathways and Logical Relationships
Anti-inflammatory Signaling Cascade
Verazine's anti-inflammatory effects are mediated through the modulation of key signaling

pathways in macrophages.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b227647?utm_src=pdf-body
https://www.benchchem.com/product/b227647?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b227647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Verazine Action NF-κB Pathway

Nrf2 Pathway

Verazine

IKK

Inhibits

Keap1-Nrf2 Complex

Inhibits

LPS

p65

Nuclear p65

iNOS, COX-2, 
IL-1β, IL-6, TNF-α

Nrf2

releases

Nuclear Nrf2

HO-1

Anti-inflammatory 
Response

Click to download full resolution via product page

Caption: Verazine's anti-inflammatory mechanism of action.

Hedgehog Signaling Pathway and Verazine's Role as a
Precursor
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This diagram illustrates the canonical Hedgehog signaling pathway and the position of

Verazine as a precursor to the inhibitor cyclopamine.
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Caption: Hedgehog signaling pathway and Verazine's role as a precursor.
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Conclusion
Verazine is a multifaceted steroidal alkaloid with significant biological activities and serves as a

key precursor to the important Hedgehog pathway inhibitor, cyclopamine. Its anti-inflammatory

properties, mediated through the NF-κB and Nrf2 pathways, make it a compound of interest for

further investigation in inflammatory disease models. The elucidation of its biosynthetic and

synthetic pathways provides opportunities for the production and derivatization of Verazine for

future drug development and biological studies. This technical guide provides a foundational

understanding of Verazine for researchers and scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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